Ribosomal Incorporation: Anthryl vs. Pyrenyl
In a site-specific incorporation screen using an E. coli in vitro protein synthesizing system with chemically misacylated tRNA꜀꜀ᴜ and an mRNA bearing a single AGG codon, L-2-anthrylalanine was successfully incorporated into the polypeptide product, whereas L-1-pyrenylalanine—an analog with a four-ring aromatic side chain—failed completely to yield detectable incorporation [1]. This binary outcome establishes a firm upper size boundary for ribosomal translation compatibility: the three-ring anthryl group is tolerated; the four-ring pyrenyl group is not. For DL-9-Anthrylalanine (racemic mixture containing the L-enantiomer), this evidence directly supports procurement over pyrenylalanine-based fluorophores when ribosomal or cell-free translation incorporation is intended.
| Evidence Dimension | Successful site-specific ribosomal incorporation (yes/no binary outcome) |
|---|---|
| Target Compound Data | L-2-anthrylalanine: Successfully incorporated into polypeptide |
| Comparator Or Baseline | L-1-pyrenylalanine: No detectable incorporation (complete failure) |
| Quantified Difference | Binary: Incorporation YES vs. NO. The difference is absolute—pyrenylalanine yielded zero detectable polypeptide product under identical conditions. |
| Conditions | E. coli in vitro protein synthesizing system; chemical misacylation of tRNA꜀꜀ᴜ; mRNA containing single AGG codon; FEBS Lett. 1994, 344, 171–174. |
Why This Matters
This binary result eliminates pyrenylalanine from consideration for any application requiring ribosomal or cell-free translation-based incorporation, making DL-9-anthrylalanine the largest-ring fluorescent amino acid demonstrably compatible with in vitro protein biosynthesis.
- [1] Hohsaka, T.; Sato, K.; Sisido, M.; Takai, K.; Yokoyama, S. Site-specific incorporation of photofunctional nonnatural amino acids into a polypeptide through in vitro protein biosynthesis. FEBS Lett. 1994, 344 (2–3), 171–174. DOI: 10.1016/0014-5793(94)00381-5. View Source
